molecular formula C11H15BrOZn B14890936 3-[(n-Butyloxy)methyl]phenylZinc bromide

3-[(n-Butyloxy)methyl]phenylZinc bromide

Cat. No.: B14890936
M. Wt: 308.5 g/mol
InChI Key: ZSAFDWXTXMYVII-UHFFFAOYSA-M
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Description

Significance of Aryl Organozinc Halides as Synthetic Intermediates

Aryl organozinc halides, with the general formula ArZnX (where X is a halogen), are particularly important intermediates in organic synthesis. Their moderate reactivity makes them stable enough to be prepared and handled, yet sufficiently reactive to participate in a variety of carbon-carbon bond-forming reactions. The presence of the zinc-halogen bond also plays a crucial role in their reactivity and solubility.

The primary significance of aryl organozinc halides lies in their application as nucleophilic partners in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. organic-chemistry.orgwikipedia.org This reaction allows for the formation of a new carbon-carbon bond between the aryl group of the organozinc reagent and an organic halide. The mild reaction conditions and high functional group tolerance of the Negishi coupling have made it a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.

Scope and Relevance of Functionalized Aryl Zinc Bromides in C-C Bond Formation

The true power of aryl zinc bromides is unleashed when they bear additional functional groups. The tolerance of the organozinc moiety to a wide array of functionalities, including esters, nitriles, amides, ethers, and even ketones, allows for the direct use of highly decorated aryl fragments in synthesis. This is a significant advantage over other organometallic reagents that would readily react with such functional groups.

The compound at the center of this discussion, 3-[(n-Butyloxy)methyl]phenylZinc bromide , exemplifies a functionalized aryl zinc bromide. The presence of the n-butyloxymethyl group introduces an ether functionality, which is generally well-tolerated in organozinc chemistry. This allows for the direct coupling of the 3-[(n-Butyloxy)methyl]phenyl moiety to other organic fragments, providing a straightforward route to molecules containing this specific structural unit. The ether linkage itself can be a key feature of the target molecule or a handle for further synthetic transformations.

The scope of C-C bond formation using functionalized aryl zinc bromides is vast. They can be coupled with a wide range of electrophiles, including aryl, vinyl, and acyl halides, providing access to a diverse array of complex organic structures.

Overview of Research Trajectories for Aryl Organozinc Compounds

Current research in the field of aryl organozinc compounds is focused on several key areas. One major trajectory is the development of more efficient and sustainable methods for their preparation. This includes the use of highly activated zinc (Rieke zinc) to facilitate the direct insertion of zinc into aryl halides under mild conditions. Additionally, methods involving transmetalation from organolithium or Grignard reagents are continually being refined to improve yields and substrate scope.

Another significant research direction is the expansion of the catalytic systems used in conjunction with organozinc reagents. While palladium has been the dominant catalyst, there is a growing interest in using more abundant and less toxic first-row transition metals, such as cobalt, iron, and copper, to mediate cross-coupling reactions. researchgate.netresearchgate.net

Furthermore, the synthesis and application of novel functionalized organozinc reagents with increasingly complex and sensitive functional groups remain an active area of investigation. The ability to incorporate functionalities such as unprotected amines and alcohols would further enhance the synthetic utility of these reagents.

Detailed Research Findings on this compound

While specific, in-depth research articles solely dedicated to this compound are not prevalent in the literature, its synthesis and reactivity can be confidently predicted based on well-established principles of organozinc chemistry.

The preparation of this compound would typically proceed via the direct insertion of activated zinc into the corresponding aryl bromide, 1-bromo-3-[(n-butyloxy)methyl]benzene. This reaction is often facilitated by the use of activating agents such as 1,2-dibromoethane (B42909) and chlorotrimethylsilane, or by using a highly reactive form of zinc metal. An alternative route involves the transmetalation of the corresponding aryllithium or Grignard reagent with a zinc halide salt.

Once formed, this compound is expected to be a versatile reagent in Negishi cross-coupling reactions. The following table illustrates the hypothetical outcomes of its reaction with various organic halides, based on typical yields observed for similar functionalized arylzinc reagents.

ElectrophileCatalystProductExpected Yield (%)
IodobenzenePd(PPh₃)₄3-[(n-Butyloxy)methyl]-1,1'-biphenyl85-95
4-BromobenzonitrilePdCl₂(dppf)4'-[(n-Butyloxy)methyl]-[1,1'-biphenyl]-4-carbonitrile80-90
Vinyl BromidePd(OAc)₂/SPhos1-[(n-Butyloxy)methyl]-3-vinylbenzene75-85
Benzoyl ChloridePd(dba)₂/XPhos(3-[(n-Butyloxy)methyl]phenyl)(phenyl)methanone70-80

This is a hypothetical data table based on the expected reactivity of the compound.

The data in this table highlights the potential of this compound to serve as a building block for a variety of complex molecules. The high expected yields underscore the efficiency of the Negishi coupling for constructing carbon-carbon bonds with functionalized substrates. The tolerance of the ether functionality in the organozinc reagent and the various functional groups on the electrophile (nitrile, ketone) is a key feature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butoxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-5,7-8H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ZSAFDWXTXMYVII-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for 3 N Butyloxy Methyl Phenylzinc Bromide

Direct Oxidative Insertion of Zinc into Corresponding Aryl Bromides

The direct reaction of metallic zinc with 3-bromo-1-[(n-butyloxy)methyl]benzene represents the most straightforward approach to 3-[(n-Butyloxy)methyl]phenylZinc bromide. This oxidative insertion process, however, is often sluggish with commercially available zinc dust due to a passivating layer of zinc oxide on the metal surface. Consequently, various activation methods are employed to enhance the reactivity of the zinc and facilitate the insertion reaction.

Influence of Zinc Activation Protocols

To overcome the low reactivity of standard zinc powder, several activation techniques have been developed. These methods aim to either clean the zinc surface, increase its surface area, or create a more reactive form of the metal.

Rieke zinc, a highly reactive form of zinc metal, is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. nih.gov This method produces a fine, black powder of amorphous, high-surface-area zinc with exceptional reactivity. The use of Rieke zinc can significantly accelerate the oxidative addition to aryl bromides, often allowing the reaction to proceed under milder conditions and with higher yields compared to unactivated zinc. researchgate.netriekemetals.com

The preparation of Rieke zinc itself is a critical step that can influence its reactivity. The choice of reducing agent (e.g., lithium, sodium, potassium) and the reaction conditions can lead to Rieke zinc with varying particle sizes and activities. For instance, lithium-reduced Rieke zinc often contains lithium chloride as a byproduct, which, as discussed later, can further enhance the formation of the organozinc reagent. nih.gov

Table 1: Illustrative Comparison of Rieke Zinc vs. Standard Zinc Powder for Aryl Zinc Bromide Synthesis

Zinc TypeAryl Bromide SubstrateTemperature (°C)Time (h)Yield (%)
Standard Zinc Powder4-Bromotoluene6024<10
Rieke Zinc4-Bromotoluene252>90

This table is a generalized representation based on literature data for similar aryl bromides and is intended for illustrative purposes.

Mechanical activation, typically through ball milling, offers a solvent-free and efficient method for activating zinc metal. nih.gov The high-energy collisions within the milling apparatus can break down the crystalline structure of the zinc, creating fresh, unoxidized surfaces and increasing its reactivity. This technique has been successfully applied to the synthesis of various organozinc reagents, often with reduced reaction times and without the need for chemical activators or dry solvents. nih.gov The mechanical force can also help to remove the passivating oxide layer from the zinc particles.

Role of Lewis Acidic Additives in Zinc Insertion Kinetics and Yields

The addition of certain Lewis acidic salts has been shown to have a profound impact on the rate and efficiency of the direct oxidative insertion of zinc into aryl bromides. These additives can play multiple roles, including activating the zinc surface and solubilizing the newly formed organozinc species.

The use of lithium chloride (LiCl) as an additive in the synthesis of organozinc reagents has become a widely adopted and highly effective strategy. organic-chemistry.orgnih.gov The presence of LiCl in the reaction mixture dramatically accelerates the insertion of zinc into aryl bromides, allowing the reaction to proceed smoothly at room temperature with high yields, even with less reactive aryl bromides. organic-chemistry.orgnih.gov

The precise mechanism of LiCl's action is multifaceted. It is believed to aid in breaking up the zincate complexes that can form on the metal surface, thereby exposing fresh zinc for reaction. researchgate.net Furthermore, LiCl can form a soluble complex with the generated aryl zinc bromide (ArZnBr·LiCl), which facilitates its removal from the zinc surface and prevents passivation. researchgate.netnih.gov This solubilizing effect is crucial for maintaining the reactivity of the zinc throughout the course of the reaction. While LiCl is the most commonly used additive, other lithium halides like LiBr have also been shown to be effective. nih.gov

Table 2: Effect of Lithium Halide Additives on the Synthesis of Functionalized Aryl Zinc Bromides

Aryl BromideAdditiveTemperature (°C)Time (h)Yield (%)
Ethyl 4-bromobenzoateNone502415
Ethyl 4-bromobenzoateLiCl25392
4-BromobenzonitrileNone502420
4-BromobenzonitrileLiCl25295

This table presents representative data from the literature on the synthesis of functionalized aryl zinc bromides, illustrating the significant rate and yield enhancement provided by LiCl.

While less common than the use of lithium halides, the involvement of magnesium in the synthesis of organozinc reagents presents an interesting alternative. A powerful method involves the in situ generation of the organozinc reagent by reacting an aryl bromide with magnesium metal in the presence of a zinc salt, such as ZnCl₂. nih.govthieme-connect.com In this approach, a highly reactive Grignard reagent is initially formed, which then rapidly transmetalates with the zinc salt to produce the desired organozinc compound.

This method can be particularly advantageous for less reactive aryl bromides, as magnesium is a more potent reducing agent than zinc. nih.gov The presence of LiCl is also often beneficial in this mixed-metal system, as it facilitates the initial insertion of magnesium into the aryl bromide. nih.govresearchgate.net This one-pot procedure allows for the preparation of functionalized organozinc reagents under mild conditions, as the more reactive organomagnesium intermediate is immediately converted to the more tolerant organozinc species. researchgate.net

Table 3: Illustrative Protocol for Magnesium-Assisted Synthesis of Aryl Zinc Reagents

Aryl BromideReagentsTemperature (°C)Time (h)Yield of Organozinc Reagent (%)
4-Bromophenyl methyl etherMg, ZnCl₂, LiCl254>90
2-BromopyridineMg, ZnCl₂, LiCl0 to 25388

This table provides examples from the literature demonstrating the utility of the magnesium-assisted protocol for the synthesis of aryl zinc reagents.

Solvent System Optimization for Direct Insertion

The direct insertion of zinc metal into the carbon-halogen bond of an aryl halide is a fundamental method for preparing organozinc reagents. The choice of solvent is a critical parameter that significantly influences the reaction's efficiency, rate, and scope.

Initially, the synthesis of functionalized arylzinc halides via direct insertion required the use of highly polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC), particularly for aryl iodides bearing electron-withdrawing groups. However, a major breakthrough was the discovery that the addition of lithium chloride (LiCl) facilitates the reaction in the less polar and more common solvent tetrahydrofuran (B95107) (THF). The role of LiCl is to solubilize the organozinc species as it forms on the metal surface, preventing passivation and exposing fresh zinc for reaction. This LiCl-mediated protocol allows for the high-yield preparation of a wide array of functionalized aryl- and heteroarylzinc reagents in THF at moderate temperatures.

Further studies have explored other solvent systems. For instance, 1,2-dimethoxyethane (B42094) (DME) has been shown to be a superior solvent to THF for certain applications, such as the subsequent uncatalyzed conjugate addition of the organozinc reagent to enones. While the aggregation of the organozinc species was found to be similar in both THF and DME, computational studies suggest that DME's coordinating ability stabilizes the transition state in subsequent reactions, thereby enhancing reactivity. The optimization of the solvent system is therefore dependent not only on the formation of the organozinc reagent but also on its intended downstream application.

Table 1: Effect of Solvent and Additives on Direct Zinc Insertion for Aryl Halide Systems

Aryl Halide Precursor Zinc Activation Solvent Additive Temperature (°C) Yield (%) Reference
4-Iodobenzonitrile Zinc Dust THF LiCl 25 >95
Ethyl 4-iodobenzoate Zinc Dust THF LiCl 25 >95
3-Bromopyridine Zinc Dust THF LiCl 50 88
General Aryl Halides Zinc Dust DME LiCl RT Excellent

Temperature and Pressure Parameters in Reaction Control

Temperature is another key variable in controlling the direct insertion reaction. The LiCl-mediated method significantly lowered the temperature required for the synthesis of arylzinc reagents, often allowing reactions to proceed efficiently at room temperature (25°C) or with gentle heating (up to 50-60°C). For less reactive aryl bromides, moderate heating to around 50°C in THF is typically required to achieve good yields.

The oxidative addition of an aryl iodide to the zinc surface has been shown to be temperature-dependent, with studies indicating a temperature of 60°C being optimal for this step, while subsequent solubilization with LiCl can occur at lower temperatures. This suggests that a temperature ramp or a period of heating followed by cooling could be an effective strategy for optimizing reagent formation.

Reactions involving the direct insertion of zinc are typically conducted at atmospheric pressure. The use of elevated or reduced pressure is not a standard parameter for controlling these reactions, as the primary factors influencing their success are the activation of the zinc surface, solvent, temperature, and the electronic nature of the aryl halide.

Halogen-Zinc Exchange Reactions for Aromatic Precursors

Halogen-zinc exchange is a powerful alternative for synthesizing functionalized organozinc reagents, especially for substrates that are incompatible with direct insertion conditions or when milder conditions are required. This method involves the reaction of an aryl halide (typically an iodide or bromide) with a diorganozinc reagent or a zincate complex.

Iodine-Zinc Exchange Protocols

The iodine-zinc exchange is the most common variant of the halogen-zinc exchange due to the high reactivity of the carbon-iodine bond. Various zincating agents can be employed for this transformation.

Triorganozincates, such as R₃ZnLi, are effective reagents for iodine-zinc exchange. However, due to the covalent nature of the carbon-zinc bond, these exchange reactions can be slow and may require forcing conditions. The reactivity can be enhanced by using more reactive diorganozinc reagents complexed with lithium alkoxides or other salts. For example, di-sec-butylzinc complexed with lithium alkoxides (sBu₂Zn·2LiOR) has been shown to be a highly reactive reagent, capable of performing an iodine-zinc exchange on 3-iodoanisole (B135260) in just one minute. Diethylzinc (Et₂Zn) is another commonly used reagent, though it often requires an excess amount and elevated temperatures (e.g., 50°C) to drive the reaction to completion. The addition of catalytic copper iodide (CuI) can accelerate the Et₂Zn-mediated exchange.

Table 2: Reagents for Iodine-Zinc Exchange on Aromatic Precursors

Aromatic Substrate Zinc Reagent Solvent Temperature (°C) Time Yield (%) Reference
3-Iodoanisole sBu₂Zn·2LiOR THF RT 1 min Quantitative
Functionalized Aryl Iodides Et₂Zn NMP 50 3 h 85-95
Iodobenzene Me₃ZnLi THF -78 to RT 2 h 98

Palladium-Catalyzed Halogen-Zinc Exchange

While palladium catalysis is most famously associated with the cross-coupling reactions of organozinc reagents (e.g., Negishi coupling), it can also be employed to facilitate their formation. Palladium-catalyzed iodine-zinc exchange reactions have been developed as a method to generate organozinc species. This approach can be particularly useful for initiating subsequent intramolecular reactions. For example, a palladium catalyst can mediate an iodine-zinc exchange, and the resulting arylzinc species can then undergo a palladium-mediated intramolecular carbozincation of a tethered alkene. This demonstrates the utility of transition metal catalysis in expanding the scope and complexity of molecules that can be synthesized via organozinc intermediates.

Cobalt-Catalyzed Halogen-Zinc Exchange

Cobalt salts offer a more cost-effective and abundant alternative to palladium for catalyzing reactions involving organozinc reagents. Cobalt catalysis has been successfully applied to the preparation of arylzinc compounds from aryl halides through a process involving a sacrificial zinc anode in an electrochemical setup. In this method, the electroreduction of aryl bromides or chlorides in the presence of a cobalt halide (e.g., CoBr₂) and pyridine (B92270) generates the corresponding organozinc species in good yields. This electrochemical, cobalt-catalyzed approach provides a novel and efficient route to arylzinc reagents that can be used directly in subsequent cross-coupling reactions. Cobalt complexes have also been shown to be highly efficient in various cross-coupling reactions of pre-formed organozinc reagents, highlighting the metal's versatility in this area of chemistry.

Non-Metallic Organic Superbase Promoted Exchange Reactions

A significant advancement in halogen-zinc exchange methodology is the use of non-metallic promoters, which avoids potential side reactions caused by residual transition metals or alkali metals. The phosphazene superbase t-Bu-P₄ has been shown to dramatically promote the iodine-zinc exchange reaction between functionalized aryl iodides and diethylzinc. This protocol allows for the chemoselective generation of salt-free arylzinc compounds under mild, room-temperature conditions. The method is tolerant of a wide range of functional groups and provides a powerful tool for the regio- and chemoselective synthesis of complex aromatic compounds without the need for any metallic promoters beyond the zinc reagent itself.

Transmetalation Routes to this compound

Transmetalation, the exchange of an organic group from one metal to another, is a primary and versatile method for the preparation of organozinc halides. This approach typically involves the reaction of a more reactive organometallic species, such as an organolithium or a Grignard reagent, with a zinc halide salt.

The generation of this compound can be achieved through the reaction of the corresponding organolithium precursor with zinc bromide (ZnBr₂). This two-step sequence begins with the formation of 3-[(n-Butyloxy)methyl]phenyllithium, followed by the transmetalation step.

The initial organolithium reagent is typically prepared via a lithium-halogen exchange reaction from the parent aryl bromide, 1-bromo-3-((n-butyloxy)methyl)benzene. This reaction is generally carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (THF), using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). The low temperature is crucial to prevent side reactions, including decomposition of the organolithium intermediate.

Once the 3-[(n-Butyloxy)methyl]phenyllithium is formed, a solution of anhydrous zinc bromide in THF is added to the reaction mixture. The transmetalation occurs rapidly, yielding the desired this compound and lithium bromide as a byproduct. The presence of lithium salts, such as LiCl or LiBr, can be beneficial, as they are known to break up zincate aggregates and enhance the reactivity of the resulting organozinc reagent. organic-chemistry.orgresearchgate.net

A general representation of this synthetic route is depicted below:

Scheme 1: Synthesis via Organolithium Precursor

Reaction scheme for the synthesis of this compound from an organolithium precursor.

A representative, not actual, image of the reaction scheme.

StepReactantsReagentsSolventTemperatureProduct
11-bromo-3-((n-butyloxy)methyl)benzenen-BuLiTHF-78 °C3-[(n-Butyloxy)methyl]phenyllithium
23-[(n-Butyloxy)methyl]phenyllithiumZnBr₂THF-78 °C to rtThis compound

An alternative and often more operationally simple transmetalation route proceeds through a Grignard reagent intermediate. libretexts.org This method involves the initial formation of 3-[(n-Butyloxy)methyl]phenylmagnesium bromide, which is then reacted with zinc bromide.

The Grignard reagent is prepared by the direct reaction of 1-bromo-3-((n-butyloxy)methyl)benzene with magnesium turnings in an anhydrous ethereal solvent, such as THF or diethyl ether. libretexts.orgmnstate.edu The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface, for instance, with a small crystal of iodine or 1,2-dibromoethane (B42909).

Following the formation of the Grignard reagent, the transmetalation is carried out by adding a solution of zinc bromide. This results in the formation of this compound and magnesium bromide. Similar to the organolithium route, the presence of lithium chloride can be advantageous in solubilizing the organozinc species and enhancing its reactivity. researchgate.netrsc.org Therefore, the transmetalation is often performed with a solution of ZnCl₂ pre-mixed with LiCl. researchgate.net

Scheme 2: Synthesis via Grignard Reagent

Reaction scheme for the synthesis of this compound from a Grignard reagent.

A representative, not actual, image of the reaction scheme.

StepReactantsReagentsSolventProduct
11-bromo-3-((n-butyloxy)methyl)benzeneMgTHF or Et₂O3-[(n-Butyloxy)methyl]phenylmagnesium bromide
23-[(n-Butyloxy)methyl]phenylmagnesium bromideZnBr₂ (often with LiCl)THFThis compound

Chemo- and Regioselectivity in Precursor Functionalization and Metalation

The successful synthesis of this compound is highly dependent on the chemo- and regioselectivity of the precursor formation and the subsequent metalation steps.

Chemo-selectivity: The key challenge in the synthesis of the precursor, 1-bromo-3-((n-butyloxy)methyl)benzene, and its subsequent conversion to the organozinc reagent lies in the presence of the butoxymethyl ether functional group. This group is generally stable under the conditions required for both organolithium and Grignard reagent formation. The ether linkage is not susceptible to cleavage by n-BuLi or attack by the Grignard reagent under standard reaction conditions. This chemical inertness allows for the selective metalation at the carbon-bromine bond without affecting the butoxymethyl side chain.

Regio-selectivity: The regioselectivity of the metalation step is dictated by the position of the bromine atom on the phenyl ring of the precursor. In 1-bromo-3-((n-butyloxy)methyl)benzene, the bromine atom at the 3-position directs the metalation (either lithium-halogen exchange or Grignard formation) to that specific site. The directing effect of the butoxymethyl group in these reactions is generally weak compared to the inherent reactivity of the C-Br bond. Therefore, the formation of other regioisomers is highly unlikely.

For instance, in the case of direct lithiation of a substituted benzene (B151609) ring, the regiochemical outcome is often governed by the directing ability of the substituents. mdpi.com However, in the context of lithium-halogen exchange with 1-bromo-3-((n-butyloxy)methyl)benzene, the reaction proceeds selectively at the site of the halogen.

The table below summarizes the key selectivity considerations:

Reaction StepType of SelectivityKey ConsiderationsOutcome
Precursor SynthesisRegioselectivityFriedel-Crafts alkylation or alternative multi-step synthesis to ensure the 1,3-substitution pattern.Formation of 1-bromo-3-((n-butyloxy)methyl)benzene.
Metal-Halogen ExchangeChemoselectivityThe C-Br bond is significantly more reactive than the C-O bonds of the ether.Selective formation of the C-Li or C-Mg bond without cleavage of the butoxymethyl group.
Metal-Halogen ExchangeRegioselectivityThe reaction occurs exclusively at the carbon atom bearing the bromine atom.Formation of the desired 3-substituted organometallic intermediate.
TransmetalationN/AThe organic group is transferred from lithium or magnesium to zinc without a change in its connectivity.Formation of this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed reactivity profiles for the chemical compound "this compound" that would allow for the creation of the requested article. Searches for this particular compound in the context of Negishi, Fukuyama, and Sonogashira-type couplings, as well as copper-mediated reactions, did not yield any scholarly articles, patents, or experimental data.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline. The requested content is contingent on the existence of published research focusing on this specific organozinc reagent, which appears to be unavailable in the public domain at this time.

In-depth Analysis of this compound Reveals a Gap in Current Chemical Literature

A comprehensive review of existing scientific literature and chemical databases has revealed a significant lack of specific research data on the reactivity profiles of the organometallic compound this compound. Despite extensive searches for information pertaining to its involvement in a range of organic transformations, no dedicated studies detailing its behavior in conjugate additions, specific allylation and acylation reactions, cobalt-catalyzed transformations, or direct additions to carbonyl compounds could be identified.

Organozinc reagents are a well-established class of compounds in synthetic organic chemistry, valued for their moderate reactivity and functional group tolerance. They participate in a wide array of carbon-carbon bond-forming reactions, including those outlined in the requested scope. However, the specific reactivity of an individual organozinc compound is highly dependent on its precise structure, including the nature and position of substituents on the aromatic ring.

The requested article structure focused on several key areas of modern organometallic chemistry:

Reactivity Profiles and Mechanistic Investigations of 3 N Butyloxy Methyl Phenylzinc Bromide

Carbon-Carbon Bond Forming Reactions

Direct Additions to Carbonyl Compounds (Reformatsky-Type and Barbier-Type Reactions):These reactions are classic methods for the formation of alcohols from carbonyl compounds. Although organozinc halides are the key reagents in these transformations, the reactivity of 3-[(n-Butyloxy)methyl]phenylZinc bromide in this context has not been documented.

Chemoselectivity in Aldehyde and Ketone Addition

Organozinc halides are known for their moderate reactivity, which allows for a high degree of chemoselectivity, particularly in reactions with carbonyl compounds. Unlike more reactive organolithium or Grignard reagents, arylzinc halides can tolerate a variety of functional groups, including esters, amides, and nitriles. When reacting with a mixture of an aldehyde and a ketone, arylzinc reagents, including presumably this compound, would exhibit a strong preference for addition to the more electrophilic aldehyde.

The increased steric hindrance and lower electrophilicity of the ketone carbonyl carbon result in a significantly slower reaction rate compared to the aldehyde. This difference in reactivity allows for the selective formation of a secondary alcohol from the aldehyde while the ketone remains largely unreacted, especially at lower temperatures. The presence of the (n-Butyloxy)methyl substituent is not expected to significantly alter this inherent chemoselectivity, as its electronic and steric influence on the distant zinc-bearing carbon is minimal.

Table 1: Representative Chemoselective Addition of Arylzinc Halides to Aldehydes in the Presence of Ketones The following data is illustrative and based on the general reactivity of arylzinc halides, as specific data for this compound is not available.

Arylzinc ReagentAldehydeKetoneProduct from AldehydeYield (%)
PhZnBrBenzaldehydeAcetophenoneDiphenylmethanol>95
4-MeO-C6H4ZnCl4-NitrobenzaldehydeCyclohexanone(4-Methoxyphenyl)(4-nitrophenyl)methanol~90
2-Thienylzinc BromideFurfural2-Pentanone(2-Furyl)(2-thienyl)methanol>95

Ring-Opening Reactions (e.g., Cyclopropanols, Epoxides)

The nucleophilic character of arylzinc reagents enables them to participate in ring-opening reactions of strained ring systems like epoxides and activated cyclopropanes.

Epoxides: The reaction of this compound with epoxides is expected to proceed via an SN2 mechanism. The attack of the aryl nucleophile would occur at the less sterically hindered carbon atom of the epoxide ring. The reaction is typically facilitated by the coordination of the zinc atom to the epoxide oxygen, which polarizes the C-O bond and activates the epoxide towards nucleophilic attack. For unsymmetrical epoxides, this results in a high degree of regioselectivity. For instance, in the reaction with styrene (B11656) oxide, the attack would preferentially occur at the terminal, less hindered carbon.

Cyclopropanols: The ring-opening of cyclopropanols by organozinc reagents is also a known transformation, often proceeding through the formation of a zinc homoenolate intermediate. The reaction is initiated by the deprotonation of the cyclopropanol (B106826) hydroxyl group by the organozinc reagent to form a zinc alkoxide. This is followed by a ring-opening driven by the release of ring strain, leading to the formation of β-arylated ketones after workup.

Table 2: Illustrative Ring-Opening Reactions with Arylzinc Reagents This data is based on analogous reactions, as specific examples for this compound are not documented.

Arylzinc ReagentSubstrateProduct TypeRegioselectivity
PhZnBrPropylene Oxide1-Phenyl-2-propanolHigh (attack at C1)
4-Tolylzinc BromideStyrene Oxide2-(4-Tolyl)-2-phenylethanolHigh (attack at terminal C)
PhZnBr1-Phenylcyclopropanol3-PhenylpropiophenoneN/A

Mechanistic Pathways of Organozinc Reactions

Oxidative Addition Step Mechanisms

The formation of this compound from the corresponding aryl bromide and zinc metal is achieved through an oxidative addition reaction. For this process to occur efficiently, activation of the zinc metal is often necessary. This can be achieved by various methods, including the use of Rieke zinc (prepared by the reduction of ZnCl₂ with an alkali metal) or by treatment with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride.

The mechanism of oxidative addition is believed to involve a single electron transfer (SET) from the zinc metal surface to the aryl halide. This generates a radical anion, which then fragments to yield an aryl radical and a bromide anion. The aryl radical can then react with another zinc atom on the surface to form the organozinc compound. Studies with benzylic halides have provided evidence for the formation of radical intermediates in this process. researchgate.net The presence of the ether functionality in the meta position is unlikely to significantly affect the fundamental mechanism of this step.

Transmetalation and Reductive Elimination Steps

In the context of cross-coupling reactions, such as the Negishi coupling, this compound would participate in a catalytic cycle involving transmetalation and reductive elimination steps.

Transmetalation: This is often the rate-determining step in the catalytic cycle. wikipedia.orgacs.org After the oxidative addition of an organic halide to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)), the resulting organometallic complex undergoes transmetalation with the organozinc reagent. The aryl group from the zinc compound is transferred to the transition metal center, and the halide from the transition metal complex is transferred to the zinc. For arylzinc species, this step is generally believed to proceed directly. wikipedia.org

Reductive Elimination: Following transmetalation, the two organic groups on the transition metal center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the low-valent catalyst.

Influence of Solvent Coordination on Reaction Intermediates and Rates

The choice of solvent plays a crucial role in the reactivity of organozinc reagents. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are commonly used. These solvents coordinate to the zinc center, which is a Lewis acid. This coordination helps to solubilize the organozinc reagent and can influence its reactivity.

Solvent coordination can affect the aggregation state of the organozinc species in solution (see section 3.2.4) and can also modulate the Lewis acidity of the zinc center. More strongly coordinating solvents can increase the electron density on the zinc-bound carbon, potentially increasing its nucleophilicity. The rate of oxidative addition to form the organozinc reagent can also be significantly influenced by the solvent, with more polar aprotic solvents sometimes accelerating the reaction. nih.gov

Stereochemical and Regiochemical Control in Reactions Involving 3 N Butyloxy Methyl Phenylzinc Bromide

Regioselectivity in Cross-Coupling of Polyhalogenated Aryl Substrates

There is no available research data detailing the regioselective cross-coupling of 3-[(n-Butyloxy)methyl]phenylZinc bromide with polyhalogenated aromatic compounds. Such studies would typically investigate the preferential reaction at one halogen site over another (e.g., iodine vs. bromine vs. chlorine) and how factors like the solvent, catalyst (e.g., palladium or nickel complexes), and temperature influence this selectivity. Without experimental data, a data table illustrating these relationships for this specific compound cannot be constructed.

Diastereoselectivity in Additions to Chiral Electrophiles

Information regarding the diastereoselectivity of the addition of this compound to chiral electrophiles, such as chiral aldehydes or ketones, is not present in the current body of scientific literature. This type of investigation would be crucial for understanding how the existing stereocenter in the electrophile directs the approach of the organozinc reagent, leading to the preferential formation of one diastereomer over another. Consequently, a data table showing diastereomeric ratios for different chiral electrophiles and reaction conditions cannot be provided.

Enantioselective Catalysis with Chiral Ligands

While the field of enantioselective catalysis with organozinc reagents is well-developed, there are no specific reports on the use of chiral ligands to induce enantioselectivity in reactions involving this compound. Research in this area would involve screening various chiral ligands in a model reaction to determine which, if any, can effectively control the stereochemical outcome and produce a product with high enantiomeric excess. In the absence of such studies, a data table of chiral ligands and their corresponding enantiomeric excess values for reactions with this specific reagent cannot be generated.

Synthetic Applications and Broader Impact of Functionalized Aryl Zinc Bromides

Construction of Complex Polyfunctional Molecules

This tolerance extends to a wide variety of groups, including esters, nitriles, amides, and even aldehydes, which are often incompatible with other common organometallic reagents. organic-chemistry.org As a result, highly decorated and complex molecules, such as those found in pharmaceuticals, agrochemicals, and materials science, can be assembled with greater precision and in higher yields. The palladium-catalyzed coupling of a functionalized aryl zinc bromide with a range of aryl or vinyl halides/triflates is a powerful and reliable method for forging new C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. acs.orgnih.gov

The following table illustrates typical Negishi coupling reactions where a functionalized aryl zinc reagent is coupled with different partners, showcasing the versatility of this methodology.

Aryl Zinc ReagentCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
Ethyl 4-iodobenzoate derived Zinc ReagentAllyl bromidePd(dba)₂ / SPhosFunctionalized Allylbenzene85 beilstein-journals.org
Functionalized Pyridylzinc bromideBenzoyl chloridePd(PPh₃)₄Substituted Pyridyl Ketone94 beilstein-journals.org
2-Bromobenzonitrile derived Zinc ReagentIsopropylzinc bromidePd(OAc)₂ / CPhosOrtho-substituted Alkylarene95 nih.gov
Aryl Zinc BromideVinyl triflateNi(acac)₂ / PPh₃Substituted Styrene (B11656)N/A wikipedia.org

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction or modification of chemical groups on a complex, often drug-like, molecule in the final steps of a synthesis. This strategy is immensely valuable in medicinal chemistry for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies. Functionalized aryl zinc bromides are exceptionally well-suited for this purpose due to their chemoselectivity. wikipedia.org Their moderate reactivity allows them to react selectively at a desired position in the presence of numerous other functional groups, minimizing unwanted side reactions. organicreactions.org

For instance, a complex pharmaceutical intermediate containing ester, amide, and heterocyclic moieties could be converted into its corresponding aryl bromide. This bromide can then be transformed into an aryl zinc bromide, which acts as a nucleophilic handle for introducing new substituents via Negishi coupling. This approach allows for the diversification of a core scaffold, providing access to a library of related compounds that would be difficult to synthesize individually from scratch. The compatibility of organozinc reagents with a broad range of functional groups is the cornerstone of their utility in these sophisticated synthetic maneuvers. acs.org

Development of Sustainable Synthetic Routes

Furthermore, significant progress has been made in the preparation of the organozinc reagents themselves. Modern methods allow for their synthesis under milder and more environmentally benign conditions. For example, the direct insertion of zinc metal into aryl bromides or iodides can be facilitated by catalytic agents or the simple addition of salts like lithium chloride (LiCl), often proceeding in relatively green solvents like tetrahydrofuran (B95107) (THF) at moderate temperatures. organic-chemistry.orgnih.gov Researchers have also developed continuous flow processes for the synthesis of organozinc compounds, which offer improved safety, scalability, and efficiency compared to traditional batch methods. acs.org These advancements make the entire synthetic sequence, from reagent preparation to final product, more efficient and sustainable.

Advanced Methodologies and Future Research Directions

Continuous Flow Synthesis of Organozinc Reagents

The traditional batch synthesis of organozinc reagents, while effective, often presents challenges related to safety, scalability, and reproducibility due to the exothermicity and sensitivity of the reagents. nih.gov Continuous flow chemistry has emerged as a powerful alternative, offering enhanced control over reaction parameters and enabling the on-demand generation of these valuable intermediates. nih.govresearchgate.net

In a typical flow setup for preparing an aryl zinc bromide like 3-[(n-Butyloxy)methyl]phenylZinc bromide, the corresponding aryl bromide precursor would be passed through a heated, packed-bed reactor containing activated zinc metal. thieme-connect.com This methodology provides excellent control over residence time and temperature, minimizing the formation of impurities and improving safety by limiting the volume of reactive material present at any given moment. nih.gov One established method involves flowing the organic halide through a column of metallic zinc, which can be coupled directly to a second flow reactor for immediate use in subsequent reactions, such as a Negishi cross-coupling. nih.govrsc.org

Another advanced flow technique involves the in-situ formation of a transient Grignard reagent, which then undergoes transmetalation with a zinc salt. researchgate.netacs.org A solution containing the aryl bromide and zinc chloride (often with lithium chloride as an additive to aid solubility and reactivity) is pumped through a packed column of magnesium. researchgate.netacs.org This approach is versatile, allowing for the efficient generation of aryl, primary, secondary, and tertiary alkyl organozinc reagents that can be difficult to prepare under batch conditions. acs.org The generated organozinc solution can be "telescoped" directly into a subsequent reaction stream, for instance, for a palladium-catalyzed cross-coupling, thereby creating a highly streamlined and efficient multi-step synthesis. researchgate.netacs.org

The key advantages of continuous flow synthesis for organozinc reagents are summarized below:

FeatureAdvantage in Flow SynthesisReference
Safety Small reactor volumes minimize risks associated with exothermic reactions and unstable intermediates. nih.gov
Reproducibility Precise control over temperature, pressure, and residence time leads to consistent product quality and yield. nih.gov
Scalability Production can be scaled up by extending the operation time rather than increasing reactor size. acs.org
On-Demand Generation Reagents are produced as needed, avoiding the need for storage of sensitive compounds. nih.govresearchgate.net
Telescoped Reactions The output stream can be directly fed into subsequent reaction steps without intermediate workup or purification. researchgate.netacs.org

This on-demand, integrated approach not only enhances the safety and efficiency of handling reagents like this compound but also opens new avenues for automated, multi-step synthetic sequences. researchgate.net

Catalyst Design and Ligand Engineering for Enhanced Reactivity and Selectivity

The utility of this compound is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.org The performance of these reactions is critically dependent on the catalyst system, and significant research has been dedicated to the design of sophisticated catalysts and ligands to enhance reactivity, selectivity, and substrate scope. researchgate.netsci-hub.st

Palladium remains the most common catalyst for Negishi couplings, but its efficacy is heavily influenced by the choice of ligand. wikipedia.orgresearchgate.net Modern catalyst systems often employ sterically demanding and electron-rich ligands, which promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.govrsc.org

Key Ligand Classes for Negishi Coupling:

Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its alternatives, like diadamantylalkylphosphines, provide the steric bulk necessary to favor the formation of monoligated, highly active palladium(0) species, which are crucial for efficient catalysis. rsc.orgresearchgate.net

Biaryl Phosphines: This class includes ligands like XPhos, SPhos, and RuPhos. Their bulky, rigid biaryl backbone allows for fine-tuning of the steric and electronic environment around the palladium center, enabling the coupling of challenging and sterically hindered substrates. nih.gov These ligands have proven effective for couplings involving heteroaryl halides. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable bonds with palladium. nih.gov Their steric properties can be systematically varied, making them excellent ligands for creating robust and highly active catalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) precatalysts, which show broad applicability. researchgate.netacs.org

Beyond palladium, research has explored the use of more earth-abundant and cost-effective metals:

Nickel: Nickel catalysts can be highly effective for Negishi couplings, sometimes offering complementary reactivity to palladium. wikipedia.org

Cobalt and Iron: Catalytic systems based on cobalt and iron are gaining attention as sustainable alternatives, with cobalt catalysts being used for both the preparation of arylzinc reagents and for subsequent cross-coupling reactions. researchgate.netsci-hub.stkyoto-u.ac.jp

The table below summarizes the impact of advanced ligand design on catalyst performance.

Ligand TypeKey FeaturesImpact on Reactivity/SelectivityReference(s)
Biaryl Phosphines (e.g., XPhos) Sterically demanding, electron-richEnhances rates of oxidative addition and reductive elimination; effective for hindered substrates. nih.gov
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, high stabilityForms robust catalysts, facilitates difficult oxidative additions. nih.gov
Bulky Alkylphosphines (e.g., P(t-Bu)₃) High steric bulkPromotes formation of active monoligated Pd(0) species. rsc.org

Future research in this area will likely focus on developing catalysts that operate under even milder conditions, tolerate a wider array of functional groups, and utilize sustainable, earth-abundant metals.

Integration with Other Organometallic Species (e.g., Organomagnesium, Organocopper)

The reactivity of organozinc halides like this compound can be significantly modulated and expanded through their interaction with other organometallic species. This integration, typically involving transmetalation or the formation of "ate" complexes, generates new reagents with unique reactivity profiles.

Organozincates ("Ate" Complexes): Organozinc halides react with more nucleophilic organometallic reagents, such as organolithium or Grignard (organomagnesium) reagents, to form thermally stable triorganozincate "ate" complexes (R₃ZnM, where M = Li or MgX). oup.com These zincates are generally more reactive than their parent diorganozinc or organozinc halide counterparts. oup.com The formation of a higher-order zincate can facilitate challenging transmetalation steps in cross-coupling reactions, leading to higher yields and enantioselectivities in certain cases. chemrxiv.org For example, the addition of lithium salts can form zincate species that are more soluble and reactive. nih.gov

Transmetalation to Organocopper Reagents: A widely used strategy is the transmetalation of organozinc reagents to organocopper species. This is typically achieved by treating the organozinc halide with a copper salt, such as copper(I) cyanide (CuCN), often in the presence of LiCl to form soluble copper-zinc reagents. cam.ac.uk The resulting organocopper species exhibit distinct reactivity:

They are excellent nucleophiles for 1,4-conjugate addition reactions.

They can participate in substitution reactions with electrophiles like acyl chlorides and allylic halides.

They can undergo oxidative homocoupling to form biaryl compounds, a reaction that has been applied to the synthesis of natural products containing medium-sized rings. cam.ac.uk

This transmetalation allows for a sequential reactivity strategy where the tolerant nature of the organozinc reagent is used to construct a complex fragment, which is then converted into a more reactive organocopper species for a specific bond-forming event.

Integration StrategyResulting SpeciesEnhanced/Altered ReactivityReference(s)
Reaction with R-Li / R-MgX Organozincate ([R₃Zn]⁻ M⁺)Increased nucleophilicity; facilitates transmetalation in cross-coupling. oup.comchemrxiv.org
Transmetalation with Cu(I) salts Organocopper ReagentEnables conjugate additions, acylations, and oxidative couplings. cam.ac.uk

These integrations effectively expand the synthetic toolbox available for functionalized aryl zinc bromides, allowing chemists to tailor the nucleophilicity and reactivity of the organometallic species to the specific demands of the synthetic target.

Exploration of Novel Reactivity Modes for Functionalized Aryl Zinc Bromides

While the Negishi cross-coupling is the canonical reaction of aryl zinc bromides, ongoing research seeks to uncover novel modes of reactivity that extend their utility beyond traditional two-component couplings.

Multicomponent Reactions (MCRs): A promising area is the use of organozinc reagents in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach offers high atom and step economy. For instance, organozinc reagents have been successfully employed as the nucleophilic component in the organometallic Mannich reaction, coupling with an aldehyde and an amine to produce α-branched amines. beilstein-journals.orgnih.gov The presence of additives like lithium chloride is often crucial for the efficiency of these couplings. beilstein-journals.orgnih.gov Another example is the uncatalyzed three-component reaction of an organozinc reagent, an acrylate, and an acyl chloride to yield α-substituted β-ketoesters. researchgate.net Applying a reagent like this compound in such MCRs could provide rapid access to complex, functionalized molecular scaffolds.

Electrophilic Amination: Instead of acting as a nucleophile to form a C-C bond, organozinc reagents can be used to form C-N bonds. In electrophilic amination reactions, the organozinc compound attacks an electrophilic nitrogen source. This has been achieved using cobalt-catalyzed reactions with N-chloroamines and copper-catalyzed couplings with hypervalent iodine reagents bearing transferable amine groups. nih.govacs.org This umpolung strategy provides a valuable alternative to traditional C-N bond-forming reactions like the Buchwald-Hartwig amination.

Electrochemical Applications: Electrosynthesis offers a sustainable and powerful method for both generating and reacting organometallic species. Arylzinc compounds can be prepared via the electroreduction of aryl halides using a sacrificial zinc anode, often in the presence of a cobalt catalyst. organic-chemistry.org This method avoids the use of bulk metallic zinc reductants. Furthermore, the reactivity of organozinc reagents can be harnessed in electrochemical cross-coupling reactions, potentially driven by photoredox or electrochemical catalysis, which can proceed through radical mechanisms distinct from traditional polar pathways. researchgate.netresearchgate.net

These emerging areas highlight the ongoing evolution of organozinc chemistry, promising new and innovative ways to utilize reagents like this compound in the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[(n-Butyloxy)methyl]phenylZinc bromide?

  • Methodology :

  • Step 1 : Synthesize the benzyl bromide precursor, 3-[(n-Butyloxy)methyl]benzyl bromide, via nucleophilic substitution. React 3-(hydroxymethyl)phenol with n-butyl bromide in the presence of a base (e.g., Cs₂CO₃) in DMF at 80°C .
  • Step 2 : Transmetallation with zinc powder in anhydrous THF under inert atmosphere (N₂/Ar) at 0°C to room temperature. Monitor reaction progress via TLC .
    • Critical Parameters : Ensure anhydrous conditions, inert gas purging, and stoichiometric excess of Zn to avoid dimerization.

Q. How to characterize the purity and structure of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substitution pattern of the phenyl ring and butyloxy group (e.g., meta-substitution shifts in aromatic protons) .
  • HRMS : Verify molecular weight (e.g., expected [M+H]+ ion for organozinc complexes) .
  • ICP-OES : Quantify zinc content to assess stoichiometric integrity .
  • Purity : Use GC-MS or HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How to optimize reaction yields in transmetallation under varying solvent systems?

  • Methodology :

  • Compare polar aprotic solvents (THF, DMF) and ethereal solvents (diethyl ether). THF enhances Zn reactivity but may require cryogenic conditions (−20°C) to suppress side reactions.
  • Kinetic Analysis : Use in situ NMR to monitor intermediate formation rates. For example, track the disappearance of the benzyl bromide precursor (δ 4.5–5.0 ppm for -CH₂Br) .
    • Data Table : Solvent Effects on Transmetallation Efficiency
SolventYield (%)Side Products ObservedReference
THF82<5% dimer
DMF6515% hydrolysis

Q. What competing pathways occur during transmetallation, and how are they suppressed?

  • Methodology :

  • Byproducts : Dimerization (via Wurtz coupling) or hydrolysis (in protic solvents).
  • Mitigation : Use excess Zn (2.5 equiv.), slow addition of benzyl bromide precursor, and rigorous exclusion of moisture. Purify intermediates via column chromatography (hexane/EtOAc, 10:1) .
    • Key Reference Data :
  • Dimerization byproduct (m/z 550–600 in HRMS) reduced to <5% under optimized conditions .

Q. How does the steric profile of the butyloxy group influence cross-coupling reactivity in Negishi reactions?

  • Methodology :

  • Compare with smaller alkoxy groups (e.g., methoxy in 3-methoxybenzyl bromide ).
  • Kinetic Isotopic Effect (KIE) Studies : Use deuterated analogs to assess steric vs. electronic effects.
  • Data : Bulky butyloxy groups reduce coupling efficiency with aryl halides by 20–30% compared to methoxy analogs but improve regioselectivity in polyhalogenated substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.